2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole
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Overview
Description
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole typically involves the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . This method ensures the formation of the benzoxazole ring system with the desired trifluoromethyl and ethenyl substituents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the ethenyl linkage or other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as thiols or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, given its unique chemical structure and properties.
Industry: The compound is used in the development of agrochemicals and other industrial applications where the trifluoromethyl group imparts desirable properties such as increased stability and bioactivity
Mechanism of Action
The mechanism of action of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor–acceptor complexes, which can undergo intramolecular single electron transfer reactions under specific conditions . This mechanism is particularly relevant in photoredox catalysis and other light-promoted reactions.
Comparison with Similar Compounds
Similar Compounds
2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles: These compounds share a similar trifluoromethyl and ethenyl substitution pattern but differ in the heterocyclic ring system.
Trifluoromethyl phenyl sulfone: This compound is used as a trifluoromethylating agent and shares the trifluoromethyl group but has different reactivity and applications.
Uniqueness
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is unique due to its specific combination of a trifluoromethyl group, ethenyl linkage, and benzoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
The compound 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a benzoxazole ring system substituted with a trifluoromethyl group, which is known to influence its reactivity and biological properties.
Synthesis
The synthesis of benzoxazole derivatives typically involves the condensation of o-aminophenols with appropriate aldehydes or ketones. For this compound, specific methods include:
- Condensation Reaction : The reaction of 3-(trifluoromethyl)benzaldehyde with o-aminophenol under acidic conditions.
- Cyclization : Followed by cyclization to form the benzoxazole moiety.
Antimicrobial Activity
Several studies have assessed the antimicrobial activity of benzoxazole derivatives. A notable study reported that compounds similar to this compound exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 7.81 to 250 µg/mL, indicating a broad spectrum of activity .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 31 |
Candida albicans | 125 |
Anticancer Activity
Research has also explored the anticancer potential of benzoxazole derivatives. In vitro studies demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines:
- HepG2 (liver cancer) : IC50 values ranged from 0.76 µM.
- MCF-7 (breast cancer) : IC50 values around 1.08 µM.
These compounds were found to induce apoptosis in cancer cells, as evidenced by increased levels of caspases involved in the apoptotic pathway .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit various enzymes like cyclooxygenases (COX), which play a role in inflammation and cancer progression.
- Cell Cycle Arrest : Evidence suggests that these compounds can disrupt the cell cycle in cancer cells, leading to growth inhibition.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of benzoxazole derivatives, including our compound of interest, revealed promising results against resistant strains of bacteria. The study highlighted that while these compounds were less potent than standard antibiotics like fluconazole against C. albicans, they exhibited superior activity against certain drug-resistant bacterial strains .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of benzoxazole derivatives demonstrated that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity against HepG2 cells. The study concluded that the introduction of trifluoromethyl groups significantly increased the potency of these compounds .
Properties
IUPAC Name |
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDUEHPEQGDUGI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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